gamma-Thujaplicin
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Overview
Description
Gamma-thujaplicin: It is one of the three isomeric forms of thujaplicin, which are isolated from the heartwood of trees belonging to the Cupressaceae family, such as the Western red cedar (Thuja plicata) and Hinoki cypress (Chamaecyparis obtusa) . This compound is known for its antibacterial, antifungal, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Gamma-thujaplicin can be synthesized through various methods. One common method involves the reaction of cyclopentadiene with sodium amide in N,N-dimethylformamide to form cyclopentadienyl sodium, which is then reacted with isopropyl bromide to yield this compound . Another method involves the methylation of thujaplicins using diazomethane .
Industrial Production Methods: : Industrial production of this compound typically involves the extraction of thujaplicins from the heartwood of Cupressaceae trees, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: : Gamma-thujaplicin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to form complexes with metal ions, such as iron, due to its iron-binding activity .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: : The major products formed from these reactions include various substituted tropolones and metal complexes .
Scientific Research Applications
Gamma-thujaplicin has a wide range of scientific research applications:
Mechanism of Action
Gamma-thujaplicin exerts its effects through various mechanisms:
Antibacterial and Antifungal: It disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Iron-Binding: It binds to iron ions, which can inhibit iron-dependent enzymes and processes.
Comparison with Similar Compounds
Gamma-thujaplicin is similar to other thujaplicins, such as alpha-thujaplicin and beta-thujaplicin (hinokitiol). it has unique properties that distinguish it from these compounds:
Alpha-thujaplicin: Known for its strong antifungal activity.
Beta-thujaplicin (Hinokitiol): Widely studied for its antibacterial and anticancer properties.
This compound’s unique iron-binding activity and its specific effects on apoptosis make it a valuable compound for research and industrial applications .
Properties
CAS No. |
672-76-4 |
---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-hydroxy-5-propan-2-ylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H12O2/c1-7(2)8-3-5-9(11)10(12)6-4-8/h3-7H,1-2H3,(H,11,12) |
InChI Key |
WKEWHSLZDDZONF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C(=O)C=C1)O |
Canonical SMILES |
CC(C)C1=CC=C(C(=O)C=C1)O |
Key on ui other cas no. |
672-76-4 |
Synonyms |
2-hydroxy-5-isopropyl- 2,4,6-cycloheptatrienone gamma-thujaplicin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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